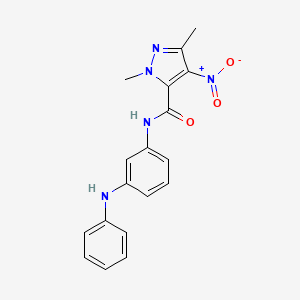![molecular formula C18H25ClF2N6O B14930117 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B14930117.png)
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone is a complex organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone typically involves multiple steps, starting from readily available precursors. The final step often includes the coupling of the pyrazole derivative with a piperazine moiety under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs . The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
化学反応の分析
Types of Reactions
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone has several scientific research applications:
作用機序
The mechanism by which 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways . The compound’s difluoromethyl and chlorine substituents play a crucial role in its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoate
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Uniqueness
Compared to similar compounds, 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}-1-ethanone stands out due to its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H25ClF2N6O |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H25ClF2N6O/c1-11-14(12(2)24(4)22-11)9-25-5-7-26(8-6-25)15(28)10-27-13(3)16(19)17(23-27)18(20)21/h18H,5-10H2,1-4H3 |
InChIキー |
YKOLSZWSBUVEEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)CN3C(=C(C(=N3)C(F)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B14930035.png)

![N-phenyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14930056.png)
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B14930067.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B14930070.png)
![1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14930071.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B14930075.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B14930094.png)
![N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14930098.png)
![1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-YL]sulfonyl}piperazine](/img/structure/B14930101.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14930109.png)
![methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14930114.png)
![2-[(2-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B14930119.png)
![4-Bromobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B14930126.png)
